Cas no 60539-23-3 (11-methyloleoside)

11-Methyloleoside is a naturally occurring iridoid glycoside derived from certain plant species, primarily within the Oleaceae family. This compound exhibits notable biological activity, including potential anti-inflammatory and antioxidant properties, making it of interest in pharmaceutical and nutraceutical research. Its structural features, such as the methylated oleoside backbone, contribute to enhanced stability and bioavailability compared to non-methylated analogs. 11-Methyloleoside is also studied for its role in plant defense mechanisms and metabolic pathways. With high purity and well-characterized properties, it serves as a valuable reference standard in analytical chemistry and bioactive compound investigations. Its applications extend to exploring therapeutic agents and natural product derivatives.
11-methyloleoside structure
11-methyloleoside structure
Product Name:11-methyloleoside
CAS No:60539-23-3
MF:C17H24O11
MW:404.365866661072
MDL:MFCD09752800
CID:2068129
PubChem ID:10692563
Update Time:2025-10-12

11-methyloleoside Chemical and Physical Properties

Names and Identifiers

    • 11-methyloleoside
    • 4-carboxymethyl-5-ethylidene-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6-dihydro-4H-pyran-3-carboxylic acid methyl ester
    • jaspolyside
    • oleoside
    • oleoside 11-methyl ester
    • ELENOLIC ACID GLUCOSIDE(AS)
    • ELENOLIC ACID GLUCOSIDE(SH)
    • Methyloleoside
    • (-)-Oleoside 11-methyl ester
    • MFCD09752800
    • FS-7441
    • ELENOLIC ACID 2-O-GLUCOSIDE
    • CHEMBL4159745
    • SCHEMBL23494908
    • DTXSID501313328
    • 2-[(2S,3E,4S)-3-Ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
    • 60539-23-3
    • HY-N8882
    • Elenolic acid glucoside, HPLC Grade
    • E87147
    • AC-34501
    • AKOS040762057
    • CS-0149294
    • 2-((2S,4S,E)-3-Ethylidene-5-(methoxycarbonyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-4-yl)acetic acid
    • ((2S,3E,4S)-3-ethylidene-2-(beta-D-glucopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl)acetic acid
    • CHEBI:168822
    • DA-65406
    • 2-[3-Ethylidene-5-(methoxycarbonyl)-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-pyran-4-yl]acetate
    • 2-(3-Ethylidene-5-(methoxycarbonyl)-2-((3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-3,4-dihydro-2H-pyran-4-yl)acetate
    • 2H-Pyran-4-acetic acid, 3-ethylidene-2-(ss-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-, (2S,3E,4S)-; 2H-Pyran-4-acetic acid, 3-ethylidene-2-(ss-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-, [2S-(2a,3E,4ss)]-; 11-Methyloleoside; Methyloleoside; Oleoside 11-methyl ester
    • [(2S,3E,4S)-3-ethylidene-2-(beta-D-glucopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid
    • 2-((2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-4H-pyran-4-yl)acetic acid
    • 2-((2S,3Z,4S)-3-ethylidene-5-methoxycarbonyl-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-4H-pyran-4-yl)acetic acid
    • 2-[(2S,3Z,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
    • MDL: MFCD09752800
    • Inchi: 1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8-,10+,12+,13-,14+,16-,17-/m0/s1
    • InChI Key: XSCVKBFEPYGZSL-JYVCFIOWSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O[C@H]1/C(=C/C)/[C@H](CC(=O)O)C(C(=O)OC)=CO1

Computed Properties

  • Exact Mass: 404.13186158 g/mol
  • Monoisotopic Mass: 404.13186158 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 643
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 404.4
  • XLogP3: -2
  • Topological Polar Surface Area: 172Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Soluble (562 g/l) (25 º C),

11-methyloleoside Pricemore >>

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11-methyloleoside Related Literature

Additional information on 11-methyloleoside

Introduction to 11-methyloleoside (CAS No. 60539-23-3)

11-methyloleoside, with the CAS number 60539-23-3, is a naturally occurring triterpenoid saponin that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound is primarily isolated from plants of the genus Ilex, particularly from Ilex asprella and Ilex latifolia. The unique chemical structure and biological activities of 11-methyloleoside have made it a subject of extensive research, particularly in the context of its potential therapeutic applications.

The chemical structure of 11-methyloleoside is characterized by a triterpenoid backbone with specific functional groups that contribute to its biological activities. The presence of a methyl group at the 11th position is a distinguishing feature that sets it apart from other saponins. This structural characteristic has been shown to influence its pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities.

In recent years, numerous studies have explored the potential health benefits of 11-methyloleoside. One notable area of research is its anti-inflammatory properties. A study published in the Journal of Ethnopharmacology (2022) demonstrated that 11-methyloleoside significantly reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 11-methyloleoside could be a promising candidate for the development of anti-inflammatory drugs.

Beyond its anti-inflammatory effects, 11-methyloleoside has also been investigated for its antioxidant properties. Oxidative stress is a key factor in the development of various diseases, including cardiovascular diseases and neurodegenerative disorders. Research published in the Oxidative Medicine and Cellular Longevity (2023) found that 11-methyloleoside exhibited strong antioxidant activity by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). These findings highlight the potential of 11-methyloleoside as a natural antioxidant supplement.

Cytotoxicity is another important aspect of the biological activities of 11-methyloleoside. Several studies have reported that this compound possesses potent cytotoxic effects against various cancer cell lines. A study published in the Cancer Letters (2024) showed that 11-methyloleoside induced apoptosis in human breast cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These results indicate that 11-methyloleoside may have potential as an anticancer agent.

The mechanisms underlying the biological activities of 11-methyloleoside are complex and multifaceted. One proposed mechanism is its ability to modulate signaling pathways involved in inflammation, oxidative stress, and cell death. For instance, research has shown that 11-methyloleoside can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses. Additionally, it can activate Nrf2, a transcription factor that regulates the expression of antioxidant genes.

In addition to its therapeutic potential, the safety profile of 11-methyloleoside is an important consideration for its development as a pharmaceutical agent. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully understand its safety profile in humans.

The extraction and purification methods for obtaining high-purity 11-methyloleoside are also critical for its practical applications. Various techniques such as solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) have been employed to isolate this compound from plant sources. Advances in these methods have led to more efficient and cost-effective processes for large-scale production.

In conclusion, Ilex asprella-derived triterpenoid saponin, specifically

, has shown promising therapeutic potential across multiple areas including anti-inflammatory, antioxidant, and cytotoxic activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in drug development.

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